5,7-Dimethyl chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylchroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives, which are known for their diverse biological and pharmacological activities. The structure of 5,7-Dimethylchroman-2-one consists of a benzene ring fused to a dihydropyranone ring, with methyl groups attached at the 5th and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylchroman-2-one can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylphenol with 4-methoxycinnamic acid in the presence of a catalyst. This reaction is typically carried out in a microwave reactor under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5,7-Dimethylchroman-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromanones and dihydrochromanones, which can exhibit different biological activities.
Scientific Research Applications
5,7-Dimethylchroman-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: The compound is used in the development of pharmaceuticals, cosmetics, and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethylchroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methyl groups at the 5th and 7th positions.
Chroman-2-one: Another related compound with different substitution patterns.
Flavanones: These compounds have a similar core structure but differ in the arrangement of functional groups.
Uniqueness
5,7-Dimethylchroman-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 5th and 7th positions can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5,7-dimethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
SUICJIWGWDEHHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(=O)OC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.